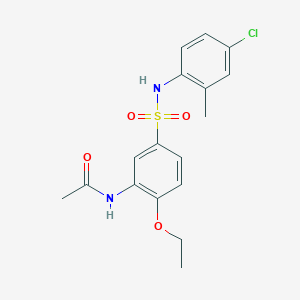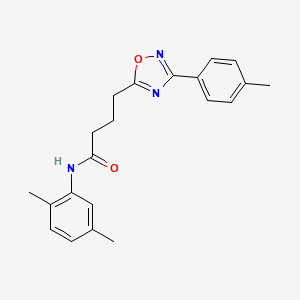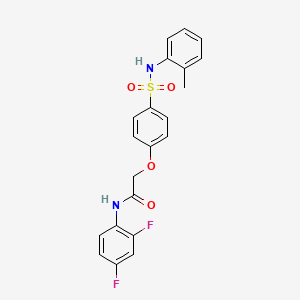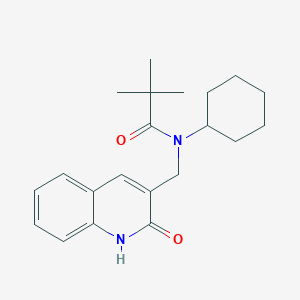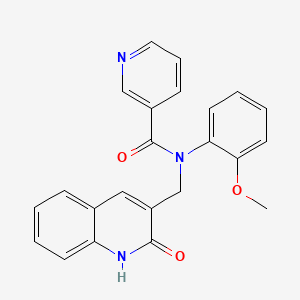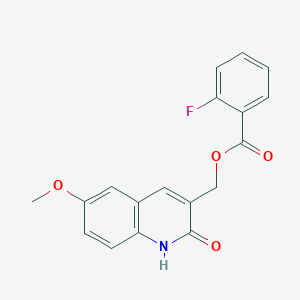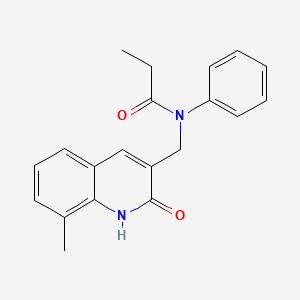
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide, also known as HMQP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMQP belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is multifaceted and involves various pathways. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to induce apoptosis, which is a programmed cell death, in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain, which is a neurotransmitter that is essential for learning and memory.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide induces oxidative stress, which leads to the accumulation of reactive oxygen species and ultimately results in apoptosis. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also inhibits the expression of various genes that are involved in cancer cell survival and proliferation. In Alzheimer's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide increases the levels of acetylcholine in the brain, which enhances cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is its potent antitumor activity against various cancer cell lines. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide also exhibits a favorable toxicity profile, making it a potentially safe and effective therapeutic agent. However, one of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is its poor solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide to determine its optimal dosing regimen. Furthermore, the potential use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide in combination with other therapeutic agents for the treatment of cancer and Alzheimer's disease should be explored. Lastly, the development of novel formulations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide that enhance its solubility and bioavailability should be investigated to improve its therapeutic potential.
In conclusion, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a promising chemical compound that has potential therapeutic applications in cancer and Alzheimer's disease. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been optimized to achieve high yields and purity. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide exhibits potent antitumor activity against various cancer cell lines and inhibits acetylcholinesterase activity in Alzheimer's disease. However, the poor solubility of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide is a limitation that needs to be addressed. Future research should focus on the optimization of the synthesis method, investigation of the pharmacokinetics and pharmacodynamics, and the development of novel formulations to enhance the therapeutic potential of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide involves the reaction of 2-hydroxy-8-methylquinoline with N-phenylpropionamide in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been investigated for its potential therapeutic applications in various scientific research studies. One of the significant areas of research is cancer treatment. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylpropionamide has also been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity, which is a key enzyme in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-18(23)22(17-10-5-4-6-11-17)13-16-12-15-9-7-8-14(2)19(15)21-20(16)24/h4-12H,3,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMMQPPXUBOLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

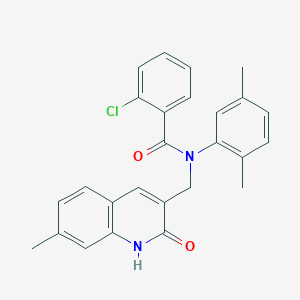


![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
